molecular formula C14H16N2O2 B568613 ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate CAS No. 115868-55-8

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B568613
CAS No.: 115868-55-8
M. Wt: 244.294
InChI Key: JPZMORQMLXMOSQ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate is an organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a 4-methylphenyl group attached to the imidazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate typically involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a multi-step process, including condensation, cyclization, and esterification. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methylphenyl)-1H-imidazole-4-carboxylate: Similar structure but lacks the 5-methyl group.

    Methyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    5-Methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group, combined with the methyl and 4-methylphenyl substituents, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)12-10(3)15-13(16-12)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZMORQMLXMOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656040
Record name Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115868-55-8
Record name Ethyl 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.7 g of 4-methylbenzylamine, 12.7 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime and 160 ml of acetonitrile was stirred and refluxed for 3.5 hours. The mixture was cooled, the solid collected and recrystallized from ethanol, giving 6.2 g of 5-methyl-2-(4-methylphenyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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